molecular formula C14H19N5O3S B2551335 1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide CAS No. 2034278-82-3

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2551335
CAS No.: 2034278-82-3
M. Wt: 337.4
InChI Key: TXXKNTMBCKTWIJ-HAQNSBGRSA-N
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Description

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide is a chiral chemical compound designed for advanced kinase research applications. The defined (1r,4r) stereochemistry of the cyclohexyl ring is a critical structural feature, as chirality plays a vital role in pharmacology by dictating the pharmacokinetic and pharmacodynamic properties of a molecule. In a chiral biological environment, a single, stereochemically pure enantiomer can provide superior binding affinity and selectivity for a target protein compared to a racemic mixture or the distomer. The pyrimidine moiety serves as a key pharmacophore, commonly found in kinase inhibitors where it acts as a hinge-binding motif, forming hydrogen bonds with the kinase backbone. This scaffold is established in scientific literature; for instance, pyrimidine-based inhibitors like WZ4002 and related derivatives demonstrate significant potency and selectivity for specific kinase mutants by occupying the ATP-binding pocket. The molecular architecture of this reagent, combining a sulfonamide linker with a pyrimidine-cyclohexyloxy system, suggests potential for investigating novel mechanisms of action and selectivity profiles within the human kinome, a major druggable enzyme class. Researchers can utilize this compound to explore the three-dimensional nature of kinase active sites, a strategy being leveraged to develop a new iteration of inhibitors that address the selectivity and toxicity issues often associated with more planar structures. It is an essential tool for pioneering discovery efforts in chemical biology and oncology research, particularly for studying enzymatic inhibition, signal transduction pathways, and structure-activity relationships.

Properties

IUPAC Name

1-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-19-9-13(17-10-19)23(20,21)18-11-3-5-12(6-4-11)22-14-15-7-2-8-16-14/h2,7-12,18H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXKNTMBCKTWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the attachment of the pyrimidin-2-yloxy group to the cyclohexyl ring. Common reagents used in these reactions include:

    Imidazole: Starting material for the imidazole ring.

    Sulfonyl chloride: Used to introduce the sulfonamide group.

    Pyrimidin-2-ol: Reacted with cyclohexyl derivatives to form the pyrimidin-2-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of significant interest in the fields of oncology and antimicrobial research.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and pyrimidine compounds can exhibit potent anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibiting cancer cell proliferation by interfering with the cell cycle.

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various imidazole derivatives, including our compound of interest. The results demonstrated significant antiproliferative effects against several cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent against various cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, highlighting its potential utility in treating infections caused by these organisms.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development:

  • Oncology : As a potential therapeutic agent targeting various cancers.
  • Antimicrobial Therapies : For developing new antibiotics against resistant bacterial strains.
  • Combination Therapies : Investigating its use alongside existing treatments to enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Imidazole-Based Heterocycles

  • Target Compound : Contains a 1-methylimidazole ring linked to a sulfonamide group and a pyrimidinyloxy-substituted cyclohexane.
  • Compound (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide): Shares an imidazole core but replaces the sulfonamide with a pyrrole-carboxamide and substitutes pyrimidine with a trifluoromethylpyridine group.
  • Compound (N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine): Features a bipyridine-imidazole hybrid with a phenylenediamine substituent.

Cyclohexyl Derivatives

  • Compounds (284, 285) : tert-Butyl piperazine-cyclohexyl derivatives highlight the role of stereochemistry in cyclohexyl-based synthesis. The (1r,4r) and (1s,4s) configurations in these analogs are confirmed via NMR, suggesting similar methods could validate the target compound’s stereochemistry .

Sulfonamide-Containing Analogs

  • Compound (N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide): Shares the sulfonamide linkage but uses pyrazole instead of imidazole. The molecular weight (381.8 g/mol) and chlorophenoxy group may confer distinct solubility and bioavailability profiles compared to the target compound’s pyrimidinyloxy group .

Analytical Characterization

Compound Key Analytical Data Source
Compound $ ^1H $ NMR (DMSO-d6): δ 11.55 (s, 1H), 7.80 (s, 2H); HPLC purity: 98.67%
Compound Characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, TLC-MS, and elemental analysis
Compounds (284, 285) $ ^1H $ NMR confirms stereochemistry; ESIMS m/z: 392.2
Compound Molecular weight: 381.8 g/mol; CAS: 1005629-66-2

Pharmacological and Physicochemical Insights

While pharmacological data for the target compound are absent in the evidence, structural analogs suggest:

  • Lipophilicity : The pyrimidinyloxy group (target) may reduce logP compared to ’s trifluoromethylpyridine.
  • Solubility : The sulfonamide group (target and ) enhances aqueous solubility relative to purely aromatic analogs ().

Biological Activity

1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide is a synthetic compound with significant potential in pharmaceutical applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Imidazole ring : A five-membered heterocyclic structure contributing to its biological activity.
  • Pyrimidin-2-yloxy group : Enhances interaction with biological targets.
  • Cyclohexyl moiety : Provides hydrophobic characteristics that can influence pharmacokinetics.

Research indicates that imidazole derivatives, including this compound, exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Janus kinase 2 (Jak2), which plays a critical role in the signaling pathways associated with hematopoiesis and immune function .
  • Antimicrobial Activity : Similar imidazole derivatives have demonstrated antibacterial properties against a range of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial effects .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryMay modulate inflammatory pathways through Jak2 inhibition.
AntitumorExhibits tumor growth inhibition in xenograft models.
AntioxidantCompounds with similar structures have shown antioxidant properties.

Case Studies

  • Jak2 Inhibition Study : A study demonstrated that derivatives of imidazole, including compounds similar to this compound, effectively inhibited Jak2 activity in cell lines harboring mutations associated with myeloproliferative neoplasms. The compound exhibited significant tumor growth inhibition in murine models .
  • Antimicrobial Efficacy : In another study, various imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds structurally related to the target compound showed effective inhibition against several bacterial strains, supporting the hypothesis that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Research into imidazole-containing compounds has revealed their ability to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This suggests a potential therapeutic application for conditions characterized by excessive inflammation .

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between imidazole-sulfonamide precursors and pyrimidinyloxy-substituted cyclohexane intermediates under reflux conditions.
  • Key reagents : N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and palladium catalysts for cross-coupling steps .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product with >95% purity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., cyclohexyl ring conformation) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (e.g., 98.67% purity reported in one study) .

Q. What biological activities are hypothesized based on its structural motifs?

  • Sulfonamide group : Potential antibacterial or enzyme inhibitory activity (e.g., carbonic anhydrase inhibition) .
  • Imidazole ring : May enhance binding to metalloenzymes or receptors (e.g., histamine receptors) .
  • Pyrimidinyloxy substituent : Could modulate pharmacokinetic properties like solubility or metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies in ¹H NMR signals (e.g., δ 11.55 ppm for NH protons vs. δ 7.80 ppm for aromatic protons) may arise from tautomerism or solvent effects.
  • Methodology :
    • Use 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks .
    • Cross-validate with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., DFT calculations) .

Q. What methodological approaches optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions .
  • Continuous Flow Chemistry : Reduces side reactions and improves reproducibility for sensitive intermediates .
  • In-line Analytics : Use TLC or HPLC monitoring to terminate reactions at peak conversion .

Q. How can computational strategies predict regioselectivity in sulfonamide functionalization?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify kinetically favored pathways .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict substituent effects on reactivity .

Q. What experimental controls are critical for assessing biological activity in vitro?

  • Negative Controls : Use structurally similar but inactive analogs (e.g., sulfonamides lacking the pyrimidinyloxy group) to isolate target-specific effects .
  • Enzyme Assay Buffers : Include zinc ions (Zn²⁺) if testing carbonic anhydrase inhibition, as the imidazole group may chelate metal cofactors .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the cyclohexyl ring (e.g., axial vs. equatorial pyrimidinyloxy substitution) or imidazole methyl group to test steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with the sulfonamide group) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Potential Causes : Solvent effects in simulations, unaccounted protein flexibility, or off-target interactions.
  • Resolution :
    • Perform molecular dynamics (MD) simulations to model protein-ligand dynamics more accurately .
    • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression .
  • Strict Solvent Drying : Use molecular sieves for hygroscopic solvents like DMF to prevent side reactions .

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